molecular formula C22H22N4O2 B12196748 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide

Cat. No.: B12196748
M. Wt: 374.4 g/mol
InChI Key: FBUILWJBHNBNMC-UHFFFAOYSA-N
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Description

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide is a complex organic compound that features an indole moiety Indole derivatives are significant in various fields due to their biological activities and presence in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: DCC or other carbodiimides

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, including the inhibition of enzyme activity or the activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide, commonly referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various indole-based compounds known for their diverse therapeutic effects, including anti-inflammatory, anticancer, and immunomodulatory properties.

1. Immunomodulatory Effects

Research indicates that this compound can modulate T helper (Th) cell responses, particularly influencing the expression of interleukin-4 (IL-4). IL-4 is pivotal in regulating immune responses and has implications in allergies and autoimmune diseases. The compound's ability to inhibit IL-4 gene expression suggests potential therapeutic applications in conditions like asthma and rheumatoid arthritis .

2. Anticancer Properties

Indole derivatives are known for their anticancer activities. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival .

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial in treating inflammatory diseases, as it can reduce symptoms associated with conditions like arthritis and other inflammatory disorders .

Case Study 1: Immunomodulation in Allergic Responses

A study conducted on animal models demonstrated that administration of this compound significantly reduced the levels of IL-4 in serum, leading to decreased allergic responses. The results indicated a promising role for this compound in managing allergic diseases.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that this indole derivative inhibited cell proliferation by inducing apoptosis through caspase activation. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Research Findings Summary

Activity Mechanism Implications
ImmunomodulatoryInhibition of IL-4 expressionTreatment of allergies and autoimmune diseases
AnticancerInduction of apoptosis via caspase activationPotential lead for cancer therapy
Anti-inflammatorySuppression of pro-inflammatory cytokinesManagement of inflammatory conditions

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H22N4O2/c27-21(23-11-9-16-14-25-19-8-4-2-6-17(16)19)10-12-24-22(28)20-13-15-5-1-3-7-18(15)26-20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28)

InChI Key

FBUILWJBHNBNMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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